

# Assessing the Immunogenicity of Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                 |           |
|----------------------|---------------------------------|-----------|
| Compound Name:       | Influenza antiviral conjugate-1 |           |
| Cat. No.:            | B12396884                       | Get Quote |

The introduction of Antibody-Drug Conjugates (ADCs) has marked a significant advancement in targeted cancer therapy. By combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload, ADCs offer a promising therapeutic strategy. However, the complex multi-domain structure of these biologics, comprising a monoclonal antibody (mAb), a chemical linker, and a small-molecule drug, presents unique challenges in assessing their immunogenicity. An unwanted immune response, leading to the formation of anti-drug antibodies (ADAs), can impact the pharmacokinetics, efficacy, and safety of the therapeutic. This guide provides a comparative overview of the immunogenicity of various ADCs, details key experimental methodologies for its assessment, and illustrates the underlying biological pathways.

# Comparative Immunogenicity of Marketed and Investigational ADCs

The immunogenic potential of an ADC is influenced by a multitude of factors, including the antibody's origin (human, humanized, or chimeric), the nature of the cytotoxic payload, the linker chemistry, and patient- and disease-related factors. The incidence of ADAs varies across different ADCs, and even for the same ADC across different clinical trials and patient populations.[1]

Below is a summary of reported ADA incidence for several prominent ADCs. It is important to note that direct comparison of ADA rates across different studies can be challenging due to variations in assay methodologies, patient populations, and treatment regimens.[1]



| Antibody-<br>Drug<br>Conjugate                 | Target<br>Antigen | Payload             | Linker Type            | ADA<br>Incidence<br>(%) | Key<br>Observatio<br>ns                                                  |
|------------------------------------------------|-------------------|---------------------|------------------------|-------------------------|--------------------------------------------------------------------------|
| Brentuximab<br>vedotin<br>(Adcetris®)          | CD30              | ММАЕ                | Protease-<br>cleavable | 0 - 37%[2][3]           | Higher incidence has been associated with infusion-related reactions.[2] |
| Ado-<br>trastuzumab<br>emtansine<br>(Kadcyla®) | HER2              | DM1                 | Non-<br>cleavable      | 5.3%[2]                 | ADAs were primarily directed against the linker-drug and/or neoepitopes. |
| Trastuzumab<br>deruxtecan<br>(Enhertu®)        | HER2              | Deruxtecan<br>(DXd) | Protease-<br>cleavable | 0.7 - 1.1%              | Low immunogenici ty observed in clinical trials.                         |
| Sacituzumab<br>govitecan<br>(Trodelvy®)        | Trop-2            | SN-38               | Hydrolyzable           | 0 - 2.1%                | Low incidence of ADAs reported in clinical studies.                      |
| Enfortumab<br>vedotin<br>(Padcev®)             | Nectin-4          | MMAE                | Protease-<br>cleavable | 4.4%                    | Data from<br>clinical trials<br>in urothelial<br>carcinoma.              |



| Polatuzumab<br>vedotin<br>(Polivy®)     | CD79b | ММАЕ              | Protease-<br>cleavable | 1.4 - 7.7% | Low immunogenici ty observed in combination therapies. |
|-----------------------------------------|-------|-------------------|------------------------|------------|--------------------------------------------------------|
| Gemtuzumab<br>ozogamicin<br>(Mylotarg®) | CD33  | Calicheamici<br>n | Acid-labile            | ~1%        | Low incidence reported in clinical trials.             |
| Inotuzumab<br>ozogamicin<br>(Besponsa®) | CD22  | Calicheamici<br>n | Acid-labile            | 3%[2]      | No observed impact on clearance of the ADC.[2]         |

## Key Experimental Protocols for Immunogenicity Assessment

A tiered approach is the standard for assessing the immunogenicity of ADCs, involving screening for ADAs, confirming their specificity, and characterizing their neutralizing potential. [4]

## Anti-Drug Antibody (ADA) Screening and Confirmatory Assays

The most common format for detecting ADAs is the bridging ELISA.

Experimental Protocol: Bridging ELISA for ADA Detection

- Coating: A 96-well microtiter plate is coated with the ADC, which will act as the capture reagent. The plate is then incubated to allow for binding and subsequently washed to remove any unbound ADC.
- Blocking: A blocking buffer (e.g., bovine serum albumin) is added to the wells to prevent nonspecific binding of proteins in the subsequent steps. The plate is incubated and then washed.



- Sample Incubation: Patient serum samples, along with positive and negative controls, are added to the wells. If ADAs are present in the sample, they will bind to the coated ADC, forming a "bridge." The plate is incubated and washed.
- Detection: A biotinylated version of the ADC is added to the wells. This detection reagent will bind to the captured ADAs. The plate is incubated and washed.
- Signal Generation: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase HRP) is added, which binds to the biotin on the detection reagent. After incubation and washing, a substrate for the enzyme is added, leading to a colorimetric or chemiluminescent signal.
- Data Analysis: The signal intensity is measured and is proportional to the amount of ADAs in the sample. A pre-defined cut-point, determined from a panel of drug-naïve serum samples, is used to classify samples as positive or negative.

For confirmatory assays, a parallel incubation is performed where an excess of the unlabeled ADC is added to the patient sample before it is added to the coated plate. If the signal is significantly reduced in the presence of the excess ADC, it confirms the specificity of the antibodies for the drug.

### **Neutralizing Antibody (NAb) Assays**

NAb assays are crucial for determining if the detected ADAs can inhibit the biological activity of the ADC. Cell-based assays are the preferred format as they can reflect the in vivo mechanism of action.[3][5]

Experimental Protocol: Cell-Based Neutralizing Antibody Assay (Cytotoxicity-Based)

- Cell Culture: A target cell line that expresses the antigen recognized by the ADC and is sensitive to the cytotoxic payload is cultured and seeded into 96-well plates.
- Sample Pre-incubation: Patient serum samples (pre-screened and confirmed for ADAs) are pre-incubated with a fixed, sub-saturating concentration of the ADC. This allows any NAbs in the serum to bind to the ADC. Positive and negative NAb controls are included.



- Treatment of Cells: The pre-incubated ADC-serum mixtures are then added to the wells containing the target cells.
- Incubation: The plates are incubated for a period sufficient to allow the ADC to bind to the cells, internalize, and induce cytotoxicity (typically 48-72 hours).
- Viability Assessment: Cell viability is measured using a suitable method, such as a
  colorimetric assay (e.g., MTT or XTT) or a luminescence-based assay that measures ATP
  content (e.g., CellTiter-Glo®).
- Data Analysis: A reduction in cell killing (i.e., an increase in cell viability) in the presence of
  the patient serum compared to the negative control indicates the presence of neutralizing
  antibodies. The results are typically reported as the percentage of neutralization.

### Visualizing the Pathways of ADC Immunogenicity

The immunogenic response to an ADC is a complex process involving various immune cells and signaling pathways. The following diagrams, generated using the DOT language, illustrate key aspects of this process.





#### Click to download full resolution via product page

#### Caption: Tiered approach for ADC immunogenicity assessment.

ADC Uptake and Processing by an Antigen Presenting Cell (APC)





#### Click to download full resolution via product page

#### Caption: T-cell dependent immune response to ADCs.

#### Immunogenic Cell Death (ICD) Induced by ADCs





Click to download full resolution via product page

Caption: ADC-induced immunogenic cell death pathway.

In conclusion, the assessment of immunogenicity is a critical component of the development and clinical monitoring of antibody-drug conjugates. A thorough understanding of the potential for an immune response, coupled with robust and validated bioanalytical methods, is essential for ensuring the safety and efficacy of these powerful therapeutics. The data and methodologies presented in this guide offer a framework for researchers and drug development professionals to navigate the complexities of ADC immunogenicity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Scholars@Duke publication: Abstract B009: Enhancing Antitumor Immune Responses: Trastuzumab Deruxtecan (T- DXd) Induces Immunogenic Cell Death and Phagocytosis, Synergizing with CD47/SIRPα Checkpoint Blockade [scholars.duke.edu]
- 2. g2labsolutions.com [g2labsolutions.com]
- 3. bioagilytix.com [bioagilytix.com]
- 4. alstembio.com [alstembio.com]
- 5. Development and Validation of a Cell-Based Binding Neutralizing Antibody Assay for an Antibody-Drug Conjugate PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Assessing the Immunogenicity of Antibody-Drug Conjugates: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12396884#assessing-the-immunogenicity-of-antibody-drug-conjugates]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com